molecular formula C8H5F4NO B1593834 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide CAS No. 61984-68-7

2,2,2-trifluoro-N-(2-fluorophenyl)acetamide

Cat. No.: B1593834
CAS No.: 61984-68-7
M. Wt: 207.12 g/mol
InChI Key: JDFHWMMKPFLLKV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H5F4NO and a molecular weight of 207.13 g/mol It is characterized by the presence of trifluoromethyl and fluorophenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a substituted amide, while oxidation may produce a corresponding carboxylic acid derivative.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect biological pathways and processes, although detailed studies on the exact mechanisms are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Similar in structure but lacks the fluorophenyl group.

    2,2,2-Trifluoro-N-phenylacetamide: Similar but with a phenyl group instead of a fluorophenyl group.

    2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide: Similar but with the fluorine atom in a different position on the phenyl ring.

Uniqueness

2,2,2-Trifluoro-N-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFHWMMKPFLLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211021
Record name Acetanilide, 2,2,2,2'-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61984-68-7
Record name Acetanilide, 2,2,2,2'-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061984687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC226241
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 2,2,2,2'-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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